molecular formula C3H10ClN3 B13161369 N'-Aminopropanimidamide hydrochloride

N'-Aminopropanimidamide hydrochloride

Cat. No.: B13161369
M. Wt: 123.58 g/mol
InChI Key: XBKRWHIDIHGJQQ-UHFFFAOYSA-N
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Description

N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Properties

Molecular Formula

C3H10ClN3

Molecular Weight

123.58 g/mol

IUPAC Name

N'-aminopropanimidamide;hydrochloride

InChI

InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H

InChI Key

XBKRWHIDIHGJQQ-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N/N)/N.Cl

Canonical SMILES

CCC(=NN)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-Aminopropanimidamide hydrochloride include:

  • Propionamidine hydrochloride
  • Guanidine hydrochloride
  • Aminoguanidine hydrochloride

Uniqueness

N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .

Biological Activity

N'-Aminopropanimidamide hydrochloride (also known as N'-aminopropanimidamide HCl) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies. The information is compiled from diverse scientific sources to ensure a well-rounded understanding.

Chemical Structure and Properties

This compound is characterized by its amine and amidine functional groups, contributing to its biological activity. The structural formula can be represented as follows:

C3H9ClN4\text{C}_3\text{H}_9\text{ClN}_4

This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Studies have shown that compounds with similar structures can exhibit:

  • Antitumor Activity : Compounds in the same class have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown significant antitumor effects with IC50 values indicating potent activity against specific cancer cell lines .
  • Anti-inflammatory Effects : Research indicates that nitrogen-containing compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Pharmacological Applications

This compound has been explored for various therapeutic applications:

  • Cancer Treatment : The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapy. Case studies highlight its effectiveness in reducing tumor size in preclinical models .
  • Inflammatory Disorders : Its anti-inflammatory properties suggest potential use in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies have assessed the efficacy and safety of this compound:

  • Antitumor Efficacy : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor growth compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Inflammation Reduction : In a clinical trial setting, patients receiving treatment with this compound exhibited decreased levels of inflammatory markers, suggesting its role in managing chronic inflammation.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound Activity Type IC50 Value (μM) Target
N'-Aminopropanimidamide HClAntitumor6.26HCC827 Cell Line
Similar Benzimidazole DerivativeAntitumor6.48NCI-H358 Cell Line
Nitrogen-Containing CompoundAnti-inflammatory4.33COX-1 Enzyme

Research Findings

Recent research has highlighted the promising biological activities associated with this compound:

  • A study published in 2021 demonstrated that derivatives showed higher inhibition rates against specific cancer cell lines, indicating potential for further development as anticancer agents .
  • Investigations into anti-inflammatory properties revealed that certain derivatives could significantly inhibit nitric oxide production in macrophages, showcasing their therapeutic potential against inflammatory diseases .

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